molecular formula C28H31N3O2 B6073575 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone

4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone

Cat. No. B6073575
M. Wt: 441.6 g/mol
InChI Key: WZFWWOMPOGMAJI-UHFFFAOYSA-N
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Description

4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone, also known as NAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. NAP belongs to the class of piperazinone derivatives, which have shown promising results in treating various diseases.

Mechanism of Action

The exact mechanism of action of 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain. 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone has been shown to increase the levels of acetylcholine, dopamine, and serotonin, which are all involved in regulating mood, memory, and cognition.
Biochemical and Physiological Effects:
4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases. 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone in lab experiments is its neuroprotective properties. This makes it a useful tool for studying the mechanisms underlying neurodegenerative diseases. However, one limitation of using 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone. One area of interest is the potential use of 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone in treating traumatic brain injury (TBI). 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of TBI. Another area of interest is the development of more potent and selective derivatives of 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone, which could be used to target specific neurotransmitter systems in the brain. Additionally, further research is needed to better understand the mechanism of action of 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone, which could lead to the development of more effective treatments for neurodegenerative diseases.

Synthesis Methods

4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone can be synthesized using a multi-step process that involves the reaction of 2-naphthylmethylamine with 4-phenyl-1-piperidinone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 2-oxo-2-(4-phenyl-1-piperidinyl)ethyl chloride.

Scientific Research Applications

4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's. 4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

4-(naphthalen-2-ylmethyl)-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O2/c32-27(30-15-12-24(13-16-30)22-6-2-1-3-7-22)19-26-28(33)29-14-17-31(26)20-21-10-11-23-8-4-5-9-25(23)18-21/h1-11,18,24,26H,12-17,19-20H2,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFWWOMPOGMAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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